BTK Biochemical IC50: CAS 953938‑42‑6 vs. Example 236 (5.5‑fold Potency Advantage)
In a standardized BTK in vitro biochemical assay measuring compound potency, CAS 953938‑42‑6 (Example 99.100) exhibited an IC50 of 1 nM, whereas Example 236 from the same patent showed an IC50 of 5.5 nM [1][2]. This represents a 5.5‑fold higher potency for the target compound relative to a closely related analog within the identical tetrahydroquinoline series.
| Evidence Dimension | BTK biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5‑fold superior potency |
| Conditions | In vitro BTK enzyme inhibition assay; compound inhibition measured as IC50; assay performed under identical conditions for all examples within patent US20240083900. |
Why This Matters
A 5.5‑fold potency difference can translate into significantly lower effective concentrations in cellular and in vivo models, directly impacting compound selection for BTK‑dependent disease research.
- [1] BindingDB. MonomerID 658441 (Example 99.100; IC50 1 nM). https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 View Source
- [2] BindingDB. MonomerID 658410 (Example 236; IC50 5.5 nM). https://bdb2.ucsd.edu View Source
